![molecular formula C32H50Cl4N4O2Zn B14464706 zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride CAS No. 68039-22-5](/img/structure/B14464706.png)
zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride is a complex organic molecule with a zinc center It is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and the presence of triethylammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the triethylammonium groups. The final step involves the coordination of zinc ions to the prepared organic ligand. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The triethylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene core yields quinone derivatives, while reduction results in hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The zinc center plays a crucial role in coordinating with these targets, while the anthracene core can participate in electron transfer processes. The triethylammonium groups enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: A simpler organozinc compound used in organic synthesis.
BIS(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-DIAZONIUM) ZINC(II) CHLORIDE: Another zinc-containing compound with a similar anthracene core.
Uniqueness
Zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride is unique due to its combination of a zinc center, an anthracene core, and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
68039-22-5 |
|---|---|
Molecular Formula |
C32H50Cl4N4O2Zn |
Molecular Weight |
730.0 g/mol |
IUPAC Name |
zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride |
InChI |
InChI=1S/C32H48N4O2.4ClH.Zn/c1-7-35(8-2,9-3)23-15-21-33-27-19-20-28(34-22-16-24-36(10-4,11-5)12-6)30-29(27)31(37)25-17-13-14-18-26(25)32(30)38;;;;;/h13-14,17-20H,7-12,15-16,21-24H2,1-6H3;4*1H;/q;;;;;+2/p-2 |
InChI Key |
SHPJNQPMMANIER-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCNC1=C2C(=C(C=C1)NCCC[N+](CC)(CC)CC)C(=O)C3=CC=CC=C3C2=O.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




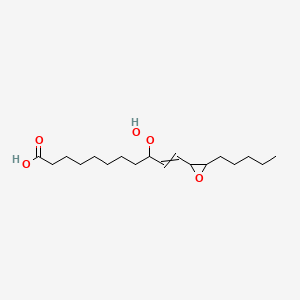

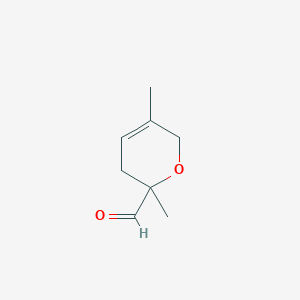
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
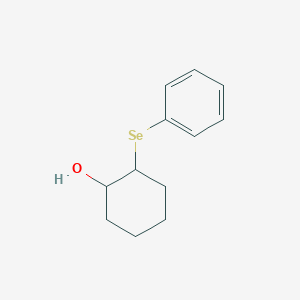
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
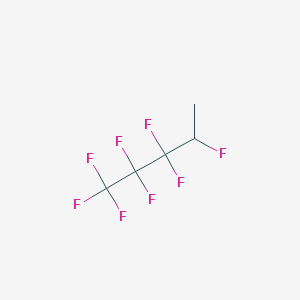
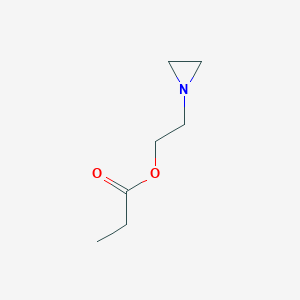
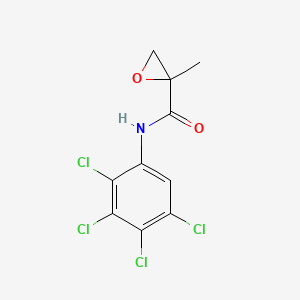
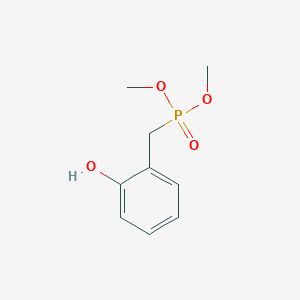

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
